Product packaging for Fmoc-S-4-methoxybenzyl-L-penicillamine(Cat. No.:CAS No. 387868-24-8)

Fmoc-S-4-methoxybenzyl-L-penicillamine

Cat. No.: B1390413
CAS No.: 387868-24-8
M. Wt: 491.6 g/mol
InChI Key: VLSRXSQDFSBEAO-RUZDIDTESA-N
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Description

Fmoc-S-4-methoxybenzyl-L-penicillamine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a 4-methoxybenzyl (MeOBzl) moiety on the sulfhydryl side chain of penicillamine. Penicillamine itself is a β,β-dimethylcysteine derivative, making this compound valuable for introducing steric hindrance or thiol-reactive sites in peptides. The Fmoc group is base-labile, enabling selective deprotection under mild conditions (e.g., piperidine), while the MeOBzl group provides stability during synthesis and is typically removed via strong acids like trifluoroacetic acid (TFA) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29NO5S B1390413 Fmoc-S-4-methoxybenzyl-L-penicillamine CAS No. 387868-24-8

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5S/c1-28(2,35-17-18-12-14-19(33-3)15-13-18)25(26(30)31)29-27(32)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSRXSQDFSBEAO-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production methods for Fmoc-S-4-methoxybenzyl-L-penicillamine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimized reaction conditions to ensure high yield and purity, often using automated peptide synthesizers and large-scale reactors .

Chemical Reactions Analysis

Types of Reactions

Fmoc-S-4-methoxybenzyl-L-penicillamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Fmoc-S-4-methoxybenzyl-L-penicillamine serves as a building block in the synthesis of peptides. Its protective groups enable the stepwise assembly of complex peptide chains while maintaining the integrity of sensitive functional groups during synthesis.

Biological Research

This compound is extensively used in studies related to:

  • Protein-Protein Interactions: It facilitates the investigation of interactions between proteins, which are crucial for understanding cellular processes.
  • Enzyme Mechanisms: Researchers utilize it to explore how enzymes function and interact with substrates.

Therapeutic Development

This compound is involved in developing specialized peptides for therapeutic applications, particularly in fields such as oncology and neurology. Its unique structural properties allow for the design of peptides that can target specific biological pathways.

Case Study 1: Peptide Synthesis Techniques

In a study examining various peptide synthesis techniques, this compound was employed to synthesize cyclic peptides through dithiol bis-alkylation reactions. This method allowed researchers to produce cyclic structures that exhibit enhanced stability and biological activity compared to linear peptides .

Case Study 2: Metal Ion Chelation

Research has demonstrated that derivatives of penicillamine, including this compound, can effectively chelate heavy metal ions. This property suggests potential applications in detoxification therapies for heavy metal poisoning, highlighting its relevance in both environmental and clinical settings.

Mechanism of Action

The mechanism of action of Fmoc-S-4-methoxybenzyl-L-penicillamine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the 4-methoxybenzyl group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Fmoc-S-4-methoxybenzyl-L-penicillamine with structurally or functionally related compounds, focusing on molecular properties, protecting groups, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Weight (g/mol) Protecting Groups Purity (%) Key Structural Features Application Context
Boc-S-4-Methoxybenzyl-D-Penicillamine 369.48 Boc (α-amino), MeOBzl 98 D-configuration; Boc protection SPPS (acid-sensitive sequences)
Fmoc-L-Phe(4-NHBoc)-OH 502.56 Fmoc (α-amino), Boc ≥98 Phenylalanine backbone; Boc-amino Peptide modifications
4-Fmoc-Amino-Benzylamine 344.41 Fmoc (benzylamine) N/A Benzylamine backbone; no thiol group Linker chemistry
Fmoc-L-Phenylglycine 313.34 Fmoc (α-amino) ≥98.5 Phenylglycine backbone; no sulfur Conformational studies

Structural and Functional Differences

  • Boc-S-4-Methoxybenzyl-D-Penicillamine (Ref: 10-F492852): Unlike the Fmoc-protected L-isomer, this compound uses tert-butoxycarbonyl (Boc) for α-amino protection, which is acid-labile. Its D-configuration may limit compatibility with natural L-amino acid-based peptides but offers utility in mirror-image peptide design. The lower molecular weight (369.48 vs. ~500 g/mol for Fmoc analogues) enhances solubility in organic solvents .
  • Fmoc-L-Phe(4-NHBoc)-OH (CAS: 174132-31-1): Shares Fmoc protection but incorporates a phenylalanine backbone with a Boc-protected para-aminophenyl group. The larger molecular weight (502.56 g/mol) and aromatic side chain make it suitable for introducing hydrophobic or photo-crosslinking motifs, unlike the penicillamine derivative’s thiol functionality .
  • 4-Fmoc-Amino-Benzylamine (CAS: 1140067-27-1): Lacks the penicillamine core and thiol group, limiting its use in disulfide bond formation. However, its benzylamine structure and Fmoc protection are advantageous in linker synthesis or surface functionalization .
  • Fmoc-L-Phenylglycine (CAS: N/A):

    • Features a phenylglycine backbone without sulfur, enabling studies on peptide conformation and β-sheet stabilization. Its high purity (≥98.5%) and simpler structure contrast with the steric complexity of penicillamine derivatives .

Biological Activity

Fmoc-S-4-methoxybenzyl-L-penicillamine is a synthetic compound widely used in peptide synthesis and biological research due to its unique structural properties. This compound acts as a protecting group for thiol and amine functionalities, facilitating the study of protein interactions and enzyme mechanisms. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.

  • Molecular Formula : C28H29NO5S
  • Molecular Weight : 491.61 g/mol
  • CAS Number : 387868-24-8

This compound functions primarily as a protecting group in peptide synthesis. The Fmoc group shields the amino group from undesired reactions, while the 4-methoxybenzyl group protects the thiol group. These groups can be selectively removed under specific conditions, allowing for the stepwise construction of peptides. This selectivity is crucial in maintaining the integrity of sensitive functional groups during synthesis.

Enzyme Interactions

Research indicates that this compound plays a significant role in studying enzyme mechanisms, particularly those involving thiol-containing enzymes. Its ability to form disulfide bonds through oxidation enhances its utility in probing enzyme active sites and understanding catalytic mechanisms.

Protein-Protein Interactions

The compound is also employed to investigate protein-protein interactions. By modifying the thiol groups in proteins, researchers can explore binding affinities and interaction dynamics, which are essential for understanding cellular processes and signaling pathways.

Case Study 1: Thioredoxin Reductase Interactions

A study investigated the interactions of this compound with thioredoxin reductase (TrxR), an enzyme critical for maintaining cellular redox balance. The findings demonstrated that modifications using this compound could alter the enzyme's activity, providing insights into its mechanism and potential inhibition strategies against oxidative stress-related diseases .

Case Study 2: Metal Ion Chelation

In another study, researchers explored the chelation properties of penicillamine derivatives, including this compound, with heavy metals. The results indicated that this compound could effectively bind to metal ions, suggesting potential applications in detoxification therapies for heavy metal poisoning .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Properties
Fmoc-S-4-methoxybenzyl-L-cysteineCysteine derivativeDifferent reactivity due to sulfur atom
Fmoc-S-4-methoxybenzyl-L-selenocysteineSelenocysteine derivativeEnhanced reactivity due to selenium presence
This compoundPenicillamine derivativeDistinct steric and electronic properties

Applications in Research and Industry

This compound is extensively utilized in:

  • Peptide Synthesis : As a building block and protecting group in solid-phase peptide synthesis (SPPS).
  • Biological Research : In studies focusing on enzyme mechanisms and protein interactions.
  • Pharmaceutical Development : In creating specialized peptides for therapeutic applications, particularly in oncology and neurology.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing peptides using Fmoc-S-4-methoxybenzyl-L-penicillamine as a protected cysteine analog?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed. The Fmoc group is stable under basic conditions but cleaved with piperidine. The 4-methoxybenzyl (4-MeBzl) group protects the thiol during synthesis and is removed post-synthesis using trifluoroacetic acid (TFA) with scavengers. Ensure rigorous purification via reverse-phase HPLC, as described for Fmoc-protected amino acids (e.g., Fmoc-L-Phe-OH purity assessed by HPLC ≥98.5% ). Characterization should include mass spectrometry (MS) and nuclear magnetic resonance (NMR), referencing canonical SMILES and isomeric structural data .

Q. What analytical techniques are essential for characterizing the purity of this compound?

  • Methodological Answer : Use thin-layer chromatography (TLC) for preliminary assessment (e.g., ≥98% TLC purity ) and HPLC for quantitative analysis. Compare retention times against known standards. Structural validation via NMR (1H, 13C) and high-resolution MS is critical, leveraging PubChem-deposited data for cross-referencing stereochemical configurations . For amino acid derivatives, monitor free amino acid content (<0.1%) to confirm protection efficiency .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at +4°C in airtight, light-protected containers to prevent degradation of the Fmoc and 4-MeBzl groups. Avoid prolonged exposure to moisture, as hydrolysis can compromise the protecting groups. Stability testing under varying temperatures (e.g., -20°C vs. +4°C) is advised for long-term studies .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into SPPS?

  • Methodological Answer : Optimize activation reagents (e.g., HATU or PyBOP) and coupling times. Monitor steric hindrance from the 4-MeBzl group by adjusting solvent polarity (e.g., DMF:DCM mixtures). Use real-time monitoring via Kaiser or chloranil tests to confirm reaction completion. For challenging sequences, double couplings or microwave-assisted synthesis may improve yields, as demonstrated in Fmoc-azidoamino acid protocols .

Q. What strategies resolve stereochemical inconsistencies observed during synthesis of peptides containing this compound?

  • Methodological Answer : Stereochemical integrity is verified via chiral HPLC and circular dichroism (CD). If racemization occurs, reduce base strength during Fmoc deprotection (e.g., replace piperidine with milder reagents like DBU). Cross-validate stereochemistry using X-ray crystallography or computational modeling, referencing isomeric SMILES notations (e.g., [C@@H] configurations ).

Q. How can researchers validate the orthogonality of the 4-MeBzl protecting group under standard SPPS conditions?

  • Methodological Answer : Perform stepwise cleavage tests: (1) Remove Fmoc with 20% piperidine/DMF and confirm retention of 4-MeBzl via MS. (2) Cleave 4-MeBzl with TFA:thioanisole:water (95:3:2) and analyze free thiol content via Ellman’s assay. Compare with orthogonal protections (e.g., trityl or acetamidomethyl groups) to assess compatibility .

Q. How should contradictions in purity data (e.g., TLC vs. HPLC results) be addressed?

  • Methodological Answer : Discrepancies arise from differing detection limits. TLC may miss trace impurities detectable by HPLC. Cross-validate with multiple methods: For example, combine HPLC with ion-exchange chromatography for charged impurities. Re-crystallize the compound in methanol:water mixtures to isolate high-purity fractions, as described for Fmoc-L-Phe(4-N3)-OH .

Key Notes

  • Safety : While not classified as hazardous under GHS, handle with standard lab precautions (gloves, goggles) due to incomplete toxicity data .
  • Synthesis Challenges : Solubility in polar solvents (e.g., methanol) may require optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.